(3R,4R)-3,4-difluoro-1-octylpyrrolidine
Overview
Description
(3R,4R)-3,4-difluoro-1-octylpyrrolidine is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with an octyl group at the nitrogen atom and two fluorine atoms at the 3 and 4 positions, respectively. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-difluoro-1-octylpyrrolidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as cyclization of appropriate precursors.
N-Octyl Substitution: The octyl group is introduced at the nitrogen atom through nucleophilic substitution reactions using octyl halides or octyl tosylates in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale production to enhance efficiency and scalability.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3,4-difluoro-1-octylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the fluorinated positions using nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Octyl halides or tosylates in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups at the nitrogen atom or fluorinated positions.
Scientific Research Applications
(3R,4R)-3,4-difluoro-1-octylpyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders or infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material Science: The compound’s unique structural features make it suitable for the development of advanced materials such as polymers, liquid crystals, and surfactants.
Mechanism of Action
The mechanism of action of (3R,4R)-3,4-difluoro-1-octylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, influencing various biological processes. The exact mechanism depends on the specific application and target, which can include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-N-Octyl-3,4-dihydroxypyrrolidine: Similar structure but with hydroxyl groups instead of fluorine atoms.
(3R,4R)-1-N-Octyl-3,4-dichloropyrrolidine: Similar structure but with chlorine atoms instead of fluorine atoms.
(3R,4R)-1-N-Octyl-3,4-dimethylpyrrolidine: Similar structure but with methyl groups instead of fluorine atoms.
Uniqueness
(3R,4R)-3,4-difluoro-1-octylpyrrolidine is unique due to the presence of fluorine atoms, which impart distinct physicochemical properties such as increased lipophilicity, metabolic stability, and bioavailability. These properties make it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(3R,4R)-3,4-difluoro-1-octylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23F2N/c1-2-3-4-5-6-7-8-15-9-11(13)12(14)10-15/h11-12H,2-10H2,1H3/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSICPWUOAZCNP-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CC(C(C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCN1C[C@H]([C@@H](C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446092 | |
Record name | CTK4E5553 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209625-78-5 | |
Record name | (3R,4R)-3,4-Difluoro-1-octylpyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209625-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CTK4E5553 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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